molecular formula C15H29NO3 B2586087 2-(Dihexylcarbamoyl)acetic acid CAS No. 1455080-10-0

2-(Dihexylcarbamoyl)acetic acid

Cat. No.: B2586087
CAS No.: 1455080-10-0
M. Wt: 271.401
InChI Key: AIHQUMSKDDENBY-UHFFFAOYSA-N
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Description

2-(Dihexylcarbamoyl)acetic acid is an organic compound with the molecular formula C15H29NO3. It is also known by its IUPAC name, N,N-dihexyl-3-oxo-beta-alanine. This compound is characterized by the presence of a carboxylic acid group and a dihexylcarbamoyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihexylcarbamoyl)acetic acid typically involves the reaction of dihexylamine with ethyl chloroacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis step. The overall reaction can be summarized as follows:

    Reaction of Dihexylamine with Ethyl Chloroacetate:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dihexylcarbamoyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .

Scientific Research Applications

2-(Dihexylcarbamoyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Dihexylcarbamoyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the dihexylcarbamoyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-oxo-beta-alanine
  • N,N-Dibutyl-3-oxo-beta-alanine
  • N,N-Dipropyl-3-oxo-beta-alanine

Uniqueness

2-(Dihexylcarbamoyl)acetic acid is unique due to its specific dihexylcarbamoyl group, which imparts distinct physicochemical properties compared to other similar compounds.

Biological Activity

2-(Dihexylcarbamoyl)acetic acid, with the CAS number 1455080-10-0, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of dihexylamine with acetic acid derivatives under controlled conditions. The reaction can be optimized by varying parameters such as temperature and solvent choice to enhance yield and purity.

Biological Properties

Research into the biological activity of this compound has revealed several noteworthy properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
  • Potential Anticancer Activity : There is emerging evidence that the compound may have cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:

  • Interaction with Cellular Membranes : The hydrophobic nature of the dihexyl groups may facilitate interactions with lipid membranes, influencing membrane integrity and function.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This highlights its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells, with IC50 values ranging from 20 to 50 µM .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against Staphylococcus aureus
Anti-inflammatoryReduced cytokine production in macrophages
AnticancerInduced apoptosis in breast cancer cells (IC50 = 20-50 µM)

Properties

IUPAC Name

3-(dihexylamino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-3-5-7-9-11-16(12-10-8-6-4-2)14(17)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHQUMSKDDENBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455080-10-0
Record name 2-(dihexylcarbamoyl)acetic acid
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